molecular formula C27H23FN2O4S B3934209 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide

Cat. No. B3934209
M. Wt: 490.5 g/mol
InChI Key: FVNUEDNNOROKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the JAK (Janus kinase) family of enzymes, which are involved in the regulation of cytokine signaling pathways. BMS-986165 has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide targets the TYK2 protein, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. In preclinical studies, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide has been well-tolerated and has not shown any significant toxicity or adverse effects. 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide has also been shown to have a selective inhibitory effect on TYK2, with minimal activity against other JAK family members.

Advantages and Limitations for Lab Experiments

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide has several advantages for use in lab experiments, including its high potency and selectivity for TYK2, its favorable pharmacokinetic profile, and its demonstrated efficacy in preclinical models of autoimmune diseases. However, there are also some limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound, as well as the potential for off-target effects or toxicity at higher doses.

Future Directions

There are several potential future directions for research on 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways, as this may provide greater efficacy and reduce the risk of resistance. Another area of interest is the investigation of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide in clinical trials for the treatment of autoimmune diseases, to determine its safety and efficacy in humans. Additionally, further research is needed to fully understand the mechanism of action of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide and its potential for use in other disease indications.

Scientific Research Applications

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, with promising results. In a mouse model of psoriasis, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide was shown to reduce skin inflammation and improve disease symptoms. In a mouse model of rheumatoid arthritis, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide was able to reduce joint inflammation and prevent bone erosion. 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide has also been shown to be effective in a mouse model of inflammatory bowel disease, reducing inflammation and improving gut function.

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4S/c1-34-23-15-17-24(18-16-23)35(32,33)30(19-20-7-3-2-4-8-20)26-10-6-5-9-25(26)27(31)29-22-13-11-21(28)12-14-22/h2-18H,19H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNUEDNNOROKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-fluorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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